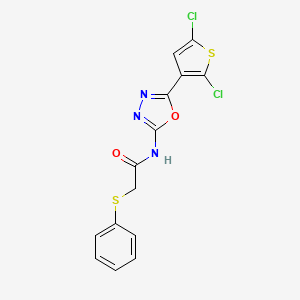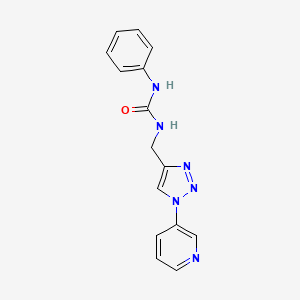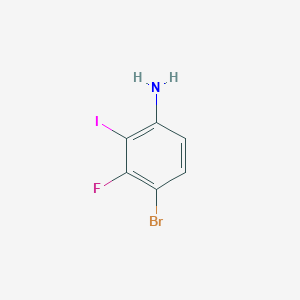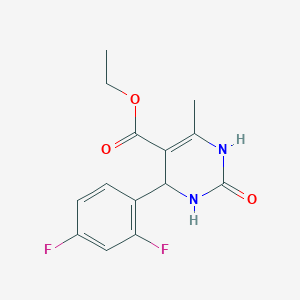
2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Electron Transfer
Novel compounds with naphthalimide and piperazine substituents demonstrate significant luminescent properties and photo-induced electron transfer capabilities. These compounds, similar in structure to 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, exhibit fluorescence quantum yields that vary with pH, making them potential candidates for pH probe applications. The fluorescence of these compounds can be quenched through a photoinduced electron transfer process, indicating their utility in photochemical studies and materials science (Gan et al., 2003).
Anticonvulsant Properties
Research on derivatives of phthalimide, including structures analogous to 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, has revealed promising anticonvulsant properties. These compounds have shown effectiveness in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, highlighting their potential as new anticonvulsant medications (Kamiński et al., 2011).
Molecular Synthesis and Characterization
The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structures, demonstrate the versatility of compounds related to 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione in developing fluorescent probes for biological research. These compounds offer significant receptor affinity and distinct fluorescence properties, enabling the visualization of receptor expression in cellular models (Lacivita et al., 2009).
Antibacterial and Antimycobacterial Applications
Secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, similar in structure to the compound , have been synthesized and shown to possess anti-mycobacterial activities. These findings suggest potential applications in treating tuberculosis and related bacterial infections (Rani et al., 2019).
Crystal Structure Analysis
Studies on the crystal structures of arylpiperazine compounds, which share structural motifs with 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, offer insights into the molecular interactions and conformations critical for understanding their pharmacological and chemical properties. These analyses contribute to the design and development of new compounds with enhanced activities (Zhou et al., 2017).
Propriétés
IUPAC Name |
2-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(13-26-20(28)15-3-1-2-4-16(15)21(26)29)25-11-9-24(10-12-25)18-8-7-17(22-23-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQTPLROLSCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)

![4-butoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2392285.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392286.png)
![3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid](/img/structure/B2392287.png)
![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
![(E)-N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2392293.png)
